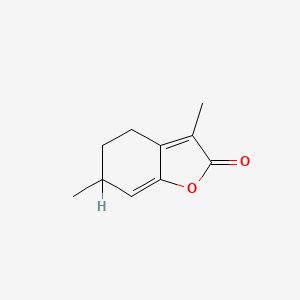
5,6-Dihydro-3,6-dimethylbenzofuran-2(4h)-one
Cat. No. B8791345
Key on ui cas rn:
80417-97-6
M. Wt: 164.20 g/mol
InChI Key: ZRTWVYJNKXXDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06391365B1
Procedure details


A mixture of 1000 g of 5,6-dihydro-3,6-dimethyl-2(4H)-benzofuranone, 2000 ml of dibutyl maleate and 50 g of palladium-on-charcoal, 5% by weight, was heated for approx. 3 hours at 170° C. in an autoclave under autogenous pressure. After filtration, the product was purified by fractionating on an 80 cm packed column. Approx. 735 g of pure 3,6-dimethyl-2(3H)-benzofuranone were obtained at a b.p. of approx. 90° C. at 1 mbar.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=[O:12])[O:4][C:5]2[C:6]=1[CH2:7][CH2:8][CH:9]([CH3:11])[CH:10]=2>[Pd].C(OCCCC)(=O)/C=C\C(OCCCC)=O>[CH3:1][CH:2]1[C:6]2[CH:7]=[CH:8][C:9]([CH3:11])=[CH:10][C:5]=2[O:4][C:3]1=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1000 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(OC=2C1CCC(C2)C)=O
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(\C=C/C(=O)OCCCC)(=O)OCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
170 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was purified
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1C(OC2=C1C=CC(=C2)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 735 g | |
| YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
